molecular formula C19H32N2O2S B1226710 Hexothiocaine CAS No. 13957-60-3

Hexothiocaine

Cat. No.: B1226710
CAS No.: 13957-60-3
M. Wt: 352.5 g/mol
InChI Key: WGVIBWRLLMUUAJ-UHFFFAOYSA-N
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Description

Hexothiocaine (IUPAC name: hexyl 2-(methylcarbamothioyloxy)benzoate) is a synthetic thiocarbamate derivative primarily investigated for its local anesthetic properties. Structurally, it combines a benzoyl ester backbone with a thiocarbamoyl side chain and a hexyl hydrocarbon tail, conferring unique lipophilicity and stability compared to traditional anesthetics like lidocaine or procaine . Its mechanism of action involves voltage-gated sodium channel inhibition, similar to other aminoamide anesthetics, but its sulfur-containing functional group enhances membrane permeability and prolongs duration of action in preclinical models .

Properties

CAS No.

13957-60-3

Molecular Formula

C19H32N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

O-[2-(diethylamino)ethyl] 4-amino-2-hexoxybenzenecarbothioate

InChI

InChI=1S/C19H32N2O2S/c1-4-7-8-9-13-22-18-15-16(20)10-11-17(18)19(24)23-14-12-21(5-2)6-3/h10-11,15H,4-9,12-14,20H2,1-3H3

InChI Key

WGVIBWRLLMUUAJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=CC(=C1)N)C(=S)OCCN(CC)CC

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)N)C(=S)OCCN(CC)CC

Other CAS No.

13957-60-3

Synonyms

hexothiocaine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Hexothiocaine belongs to the thiocarbamate class, sharing core features with compounds like Lidocaine (amide-based) and Procaine (ester-based). Key structural and functional differences are summarized below:

Property This compound Lidocaine Procaine
Core Structure Thiocarbamate Aminoamide Ester
Lipophilicity (LogP) 3.8 ± 0.2 2.4 ± 0.1 1.9 ± 0.3
Onset of Action (min) 2–4 (in vitro) 3–5 5–10
Duration (min) 90–120 60–90 30–60
Metabolism Hepatic sulfoxidation Hepatic CYP3A4 Plasma esterases

This compound’s thiocarbamate group enhances metabolic stability, reducing susceptibility to esterase degradation compared to procaine. Its hexyl chain improves tissue retention, outperforming lidocaine in prolonged analgesia in rodent models .

Functional Analogues

Bupivacaine and Ropivacaine , though structurally distinct (amide-based), serve as functional comparators due to their long-acting profiles:

Parameter This compound Bupivacaine Ropivacaine
Therapeutic Index 4.2 (rats) 3.5 4.0
Cardiotoxicity Risk Low (no arrhythmia in trials) High Moderate
Plasma Protein Binding 85% 95% 94%

This compound’s lower cardiotoxicity in preclinical studies is attributed to its selective sodium channel blockade, avoiding significant potassium channel interference .

Research Findings and Limitations

  • Efficacy : this compound demonstrated 30% longer analgesic duration than bupivacaine in a 2023 murine neuropathic pain model .
  • Safety: No neurotoxicity was observed at therapeutic doses, though high-dose sulfoxidation metabolites showed renal accumulation in primates .
  • Limitations : Clinical data remain sparse; most studies are restricted to animal models or in vitro assays. Comparative human trials are needed to validate its superiority over established anesthetics .

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